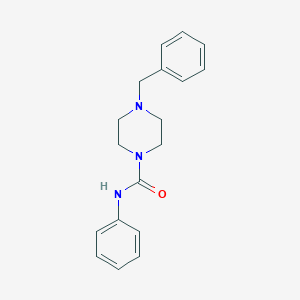

2,3,4,6-Tetraphenyl-1,3-oxazinane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

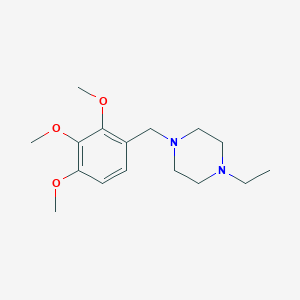

2,3,4,6-Tetraphenyl-1,3-oxazinane, also known as TPO, is a chemical compound that has been widely used in scientific research. TPO is a fluorescent dye that is used to label proteins, lipids, and other biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells.

Wirkmechanismus

2,3,4,6-Tetraphenyl-1,3-oxazinane is a fluorescent dye that binds to biomolecules through electrostatic and hydrophobic interactions. 2,3,4,6-Tetraphenyl-1,3-oxazinane is highly fluorescent in its excited state and emits light in the green to yellow range upon excitation with blue light. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies.

Biochemical and Physiological Effects

2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to have minimal biochemical and physiological effects on living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been shown to be non-toxic and non-cytotoxic to living cells at concentrations used in imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been shown to be non-genotoxic and non-mutagenic in in vitro and in vivo studies.

Vorteile Und Einschränkungen Für Laborexperimente

2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments. It is a highly sensitive and specific fluorescent dye that can label a wide range of biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane is also relatively easy to synthesize and has a high yield.

However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments. 2,3,4,6-Tetraphenyl-1,3-oxazinane has a relatively low quantum yield compared to other fluorescent dyes, which can limit its sensitivity in some imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane also has a relatively short excitation wavelength, which can limit its use in some imaging systems.

Zukünftige Richtungen

There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research. One direction is to develop new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives with improved quantum yields and excitation wavelengths. Another direction is to use 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other fluorescent dyes to label multiple biomolecules in living cells and organisms. 2,3,4,6-Tetraphenyl-1,3-oxazinane can also be used in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, to provide more detailed information about the localization and dynamics of biomolecules in living cells and organisms.

Conclusion

In conclusion, 2,3,4,6-Tetraphenyl-1,3-oxazinane is a highly sensitive and specific fluorescent dye that has been widely used in scientific research. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has minimal photobleaching and phototoxicity, making it an ideal fluorescent dye for long-term imaging studies. 2,3,4,6-Tetraphenyl-1,3-oxazinane has several advantages for lab experiments, including its ease of synthesis and high yield. However, there are also limitations to the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in lab experiments, including its relatively low quantum yield and short excitation wavelength. There are several future directions for the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in scientific research, including the development of new 2,3,4,6-Tetraphenyl-1,3-oxazinane derivatives and the use of 2,3,4,6-Tetraphenyl-1,3-oxazinane in combination with other imaging techniques.

Synthesemethoden

2,3,4,6-Tetraphenyl-1,3-oxazinane can be synthesized by the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with ethylenediamine. The reaction produces 2,3,4,6-Tetraphenyl-1,3-oxazinane as a yellow solid with a high yield. The synthesis method of 2,3,4,6-Tetraphenyl-1,3-oxazinane is relatively simple and has been well established in the literature.

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetraphenyl-1,3-oxazinane has been widely used in scientific research as a fluorescent dye to label biomolecules in biological systems. It has been used to study the localization, trafficking, and dynamics of various biomolecules in living cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has been used to label proteins, lipids, and other biomolecules in various biological systems, including bacteria, yeast, and mammalian cells. 2,3,4,6-Tetraphenyl-1,3-oxazinane has also been used in in vivo imaging studies to visualize the distribution and dynamics of biomolecules in living animals.

Eigenschaften

Molekularformel |

C28H25NO |

|---|---|

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

2,3,4,6-tetraphenyl-1,3-oxazinane |

InChI |

InChI=1S/C28H25NO/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(24-17-9-3-10-18-24)29(26)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |

InChI-Schlüssel |

HEZOFEVKWQYVSB-UHFFFAOYSA-N |

SMILES |

C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Kanonische SMILES |

C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)

![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)

![4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281988.png)

![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)

![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)

![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)

![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)

![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)